[N40,Pro1,Tyr4]BB
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Overview
Description
[N40,Pro1,Tyr4]BB is a synthetic peptide analog of bombesin, a peptide originally isolated from the skin of the European fire-bellied toad. Bombesin and its analogs, including this compound, are known for their ability to bind to gastrin-releasing peptide receptors (GRPR), which are involved in various physiological processes such as the regulation of food intake, itch sensation, and long-term fear memory .
Preparation Methods
The synthesis of [N40,Pro1,Tyr4]BB involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin using a cleavage cocktail containing trifluoroacetic acid (TFA). The crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain the final product .
Chemical Reactions Analysis
[N40,Pro1,Tyr4]BB undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound with hydrogen peroxide can lead to the formation of disulfide bonds, while reduction with sodium borohydride can result in the cleavage of these bonds .
Scientific Research Applications
[N40,Pro1,Tyr4]BB has a wide range of scientific research applications. In chemistry, it is used as a model compound to study peptide-receptor interactions and the development of peptide-based drugs. In biology, it is used to investigate the role of GRPR in various physiological processes, such as the regulation of food intake and itch sensation. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancer, as GRPR is overexpressed in several types of tumors, including breast and prostate cancer. Additionally, it has applications in the industry, particularly in the development of diagnostic imaging agents for cancer .
Mechanism of Action
[N40,Pro1,Tyr4]BB exerts its effects by binding to GRPR, a G protein-coupled receptor that activates a phosphatidylinositol-calcium second messenger system. This activation leads to the phosphorylation of Akt, a protein kinase involved in various cellular processes such as cell growth, survival, and metabolism. The binding of this compound to GRPR also triggers the release of intracellular calcium, which plays a crucial role in the regulation of various physiological processes .
Comparison with Similar Compounds
[N40,Pro1,Tyr4]BB is similar to other bombesin analogs, such as [Tyr4]bombesin and [D-Phe6]bombesin. this compound is unique in its ability to bind to GRPR with high affinity and specificity, making it a valuable tool for studying GRPR-mediated processes. Other similar compounds include gastrin-releasing peptide (GRP) and neuromedin B, which also bind to GRPR but have different binding affinities and physiological effects .
Properties
Molecular Formula |
C83H130N28O19S |
---|---|
Molecular Weight |
1856.2 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-methylsulfanyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[1-[3-(2-aminoethylamino)-2-[(2-aminoethylamino)methyl]propanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C83H130N28O19S/c1-44(2)32-58(77(125)103-54(70(89)118)15-11-31-131-6)107-78(126)61(35-50-40-94-43-99-50)101-68(117)42-98-81(129)69(45(3)4)110-71(119)46(5)100-76(124)60(34-48-39-96-53-13-8-7-12-52(48)53)109-75(123)56(21-23-64(86)113)105-79(127)62(36-66(88)115)102-67(116)41-97-72(120)59(33-47-17-19-51(112)20-18-47)108-73(121)55(14-9-27-95-83(90)91)104-74(122)57(22-24-65(87)114)106-80(128)63-16-10-30-111(63)82(130)49(37-92-28-25-84)38-93-29-26-85/h7-8,12-13,17-20,39-40,43-46,49,54-63,69,92-93,96,112H,9-11,14-16,21-38,41-42,84-85H2,1-6H3,(H2,86,113)(H2,87,114)(H2,88,115)(H2,89,118)(H,94,99)(H,97,120)(H,98,129)(H,100,124)(H,101,117)(H,102,116)(H,103,125)(H,104,122)(H,105,127)(H,106,128)(H,107,126)(H,108,121)(H,109,123)(H,110,119)(H4,90,91,95)/t46-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63?,69-/m0/s1 |
InChI Key |
WPAOEAXJLCSDBY-UKYQNQGLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)C5CCCN5C(=O)C(CNCCN)CNCCN |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(CNCCN)CNCCN |
Origin of Product |
United States |
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